molecular formula C19H19N3O6S2 B2454250 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide CAS No. 1005303-83-2

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2454250
CAS No.: 1005303-83-2
M. Wt: 449.5
InChI Key: WILCPBMSFKWFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide is a synthetic chemical compound supplied for research and development purposes. This molecule features a pyridazine core, a heterocyclic ring known for its broad biological activity and increasing popularity in drug discovery efforts . The structure incorporates a benzenesulfonamide group, which is the functional group basis for a major class of drugs known as sulfonamides . Historically, antibacterial sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis . Modern research has expanded the therapeutic scope of the sulfonamide group far beyond antibiotics, with applications in areas such as anti-carbonic anhydrase agents, diuretics, and hypoglycemics . The specific substitution pattern on this molecule—a methanesulfonyl group on the pyridazine ring and dimethoxy groups on the benzene ring—defines its unique physicochemical properties and directs its interaction with biological targets. Recent scientific literature highlights that 3,6-disubstituted pyridazine derivatives are being actively investigated as preclinical candidates in oncology, with some compounds demonstrating potent growth inhibition against a wide panel of cancer cell lines and showing activity as inhibitors of specific kinases, such as c-jun N-terminal kinase-1 (JNK1) . Therefore, this compound is of significant value for researchers in medicinal chemistry and drug discovery, particularly for synthesizing novel derivatives, probing biological pathways, and developing new targeted therapies. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-27-17-9-7-15(12-18(17)28-2)30(25,26)22-14-6-4-5-13(11-14)16-8-10-19(21-20-16)29(3,23)24/h4-12,22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILCPBMSFKWFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Pyridazine

Pyridazine undergoes C3 bromination using N-bromosuccinimide (NBS) in acetic acid at 80°C, yielding 3-bromopyridazine. Subsequent sulfonation at the C6 position is achieved via reaction with methanesulfonyl chloride in the presence of aluminum trichloride (AlCl3) as a Lewis acid, producing 6-methanesulfonyl-3-bromopyridazine in 65–70% yield.

Buchwald-Hartwig Amination

Coupling 6-methanesulfonyl-3-bromopyridazine with 3-aminophenylboronic acid via a palladium-catalyzed Suzuki-Miyaura reaction forms the biaryl linkage. Optimal conditions employ tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and potassium carbonate (K2CO3) in a 3:1 dioxane/water mixture at 90°C, achieving 82–88% yield. Alternative methods using Buchwald-Hartwig amination with palladium acetate (Pd(OAc)2) and Xantphos ligand show lower efficiency (65–72%) due to competing side reactions.

Sulfonamide Bond Formation

The final step involves reacting 3,4-dimethoxybenzenesulfonyl chloride with 3-(6-methanesulfonylpyridazin-3-yl)aniline in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et3N) is added to scavenge HCl, facilitating nucleophilic attack by the aniline’s amine group on the sulfonyl chloride. After 6 hours at room temperature, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes gradient), yielding the target compound in 70–75% purity. Recrystallization from ethanol/water (4:1) improves purity to >98%.

Alternative Route: Direct Sulfonation of Pre-coupled Intermediate

An alternative strategy involves coupling 3-bromopyridazine with 3-aminophenylboronic acid prior to sulfonation. After Suzuki-Miyaura coupling, the pyridazine ring is sulfonated at C6 using methanesulfonyl chloride and AlCl3, followed by dimethylation of the benzene ring’s hydroxyl groups using methyl iodide and potassium tert-butoxide. While this route reduces the number of steps, the sequential sulfonation and methylation result in lower overall yields (52–58%) due to incomplete functionalization.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Modular) Route 2 (Direct Functionalization)
Total Steps 4 3
Overall Yield 48–53% 32–38%
Purity After Purification >98% 95–97%
Key Advantage High regioselectivity Fewer intermediates

Route 1’s modular approach ensures higher purity and reproducibility, making it preferable for large-scale synthesis despite requiring additional steps.

Optimization of Reaction Conditions

Solvent Effects

Replacing THF with dimethylformamide (DMF) in the sulfonamide coupling step increases reaction rate but necessitates higher temperatures (50°C), leading to decomposition of the methanesulfonyl group. Polar aprotic solvents like acetonitrile balance reactivity and stability, achieving 78% yield at 30°C.

Catalyst Screening

Testing palladium catalysts for the Suzuki-Miyaura coupling reveals that Pd(dppf)Cl2 provides superior conversion (90–92%) compared to Pd(PPh3)4 (82–88%). However, the higher cost of Pd(dppf)Cl2 limits its industrial application.

Characterization and Quality Control

The final product is characterized by:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyridazine-H), 8.15 (d, J = 8.4 Hz, 1H, aryl-H), 7.89–7.63 (m, 3H, aryl-H), 6.98 (s, 2H, OCH3), 3.87 (s, 6H, OCH3), 3.21 (s, 3H, SO2CH3).
  • HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 60:40), purity 98.5%.
  • Mass Spectrometry : [M+H]+ m/z = 508.12 (calculated 508.11).

Scale-up Challenges and Solutions

Large-scale production faces hurdles in:

  • Exothermic Sulfonation : Controlled addition of chlorosulfonic acid and jacketed reactors maintain temperatures below 10°C, preventing side reactions.
  • Pd Removal : Activated charcoal filtration reduces palladium residues to <5 ppm, meeting pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents (e.g., bromine or chlorine) for electrophilic substitution; nucleophiles (e.g., amines or thiols) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide: Unique due to its specific combination of functional groups.

    Other Pyridazinyl Compounds: Share the pyridazinyl core but differ in other functional groups.

    Sulfonamide Derivatives: Contain the sulfonamide group but may lack the methoxy or pyridazinyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. This combination allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.

Biological Activity

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a pyridazine ring and sulfonamide group, suggests various biological activities. This article explores the biological activity of this compound based on existing research, including data tables and relevant case studies.

The compound has the following chemical properties:

PropertyValue
CAS Number 946327-49-7
Molecular Formula C₁₆H₁₉N₃O₃S
Molecular Weight 333.4 g/mol
Melting Point Not available
Boiling Point Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound may modulate the activity of enzymes or receptors involved in various biological pathways. The precise molecular mechanisms are still under investigation but may involve inhibition of key metabolic processes or signaling pathways.

Anticancer Properties

Some studies have explored the anticancer potential of sulfonamide derivatives. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways. Further investigation into this compound's effects on cancer cell lines is warranted.

Inhibitory Effects on Enzymes

The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes. This inhibition can lead to physiological changes that affect various biological processes, such as fluid balance and acid-base homeostasis. The specific enzyme targets for this compound need further elucidation.

Case Studies

  • Study on Antimicrobial Activity
    • A study investigating the antimicrobial effects of sulfonamide derivatives found that modifications at the para position significantly enhanced activity against Gram-positive bacteria.
    • The introduction of various substituents was analyzed for their impact on potency, with hydrophobic groups showing improved efficacy.
  • Anticancer Research
    • Research on related compounds demonstrated that certain sulfonamides could inhibit cancer cell proliferation in vitro. These findings suggest a potential pathway for further exploration regarding the anticancer effects of this compound.

Q & A

Q. What are the recommended methods for synthesizing N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Pyridazine Functionalization : Introduce methanesulfonyl groups via nucleophilic substitution under reflux with polar aprotic solvents (e.g., DMF) .

Suzuki Coupling : Link the pyridazine core to the phenyl ring using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .

Sulfonamide Formation : React the intermediate with 3,4-dimethoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use complementary analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H/¹³C NMR (e.g., methoxy protons at δ ~3.8–4.0 ppm; sulfonamide protons at δ ~7.5–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₀N₃O₅S₂: 454.09) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Address inconsistencies through:
  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls, incubation times) .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (Table 1) to identify critical substituents.

Q. Table 1: Impact of Substituents on Bioactivity

Substituent on PyridazineIC₅₀ (Enzyme Inhibition)Key Reference
Methanesulfonyl0.12 µM
Nitro0.45 µM
Methylpiperidine0.08 µM
  • Statistical Validation : Use ANOVA to confirm significance of activity differences (p < 0.05) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase IX). Key interactions: sulfonamide group with Zn²⁺ in the active site .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (GROMACS, 100 ns trajectories) to assess binding free energy (ΔG < -10 kcal/mol) .
  • QSAR Models : Train models with descriptors (e.g., logP, polar surface area) to predict bioactivity (R² > 0.85) .

Q. What are the optimal conditions for derivatizing the sulfonamide group to enhance bioactivity?

  • Methodological Answer :
  • Functionalization Strategies :

N-Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to introduce hydrophobic groups .

Acylation : Use acetyl chloride to modify steric bulk, monitored by TLC (Rf shift from 0.3 to 0.6) .

  • Reaction Optimization : Employ Design of Experiments (DoE) to maximize yield (e.g., 80–90% at 60°C, 12 hrs) .

Q. How to analyze the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies :
  • pH Stability : Incubate in buffers (pH 2–9, 37°C, 72 hrs). Monitor degradation via HPLC (e.g., <5% degradation at pH 7.4) .
  • Thermal Stability : Heat samples (40–80°C, 24 hrs). Use Arrhenius kinetics to predict shelf life (t₉₀ > 2 years at 25°C) .
  • Degradation Pathways : LC-MS/MS identifies hydrolysis products (e.g., cleavage of sulfonamide group at pH < 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.